molecular formula C26H23FN2O4S2 B11446857 N-(3,5-dimethylphenyl)-2-({2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide

N-(3,5-dimethylphenyl)-2-({2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide

Cat. No.: B11446857
M. Wt: 510.6 g/mol
InChI Key: PZLVUWGJMQYVTQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-({2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic rings, an oxazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-({2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, which involves reacting the oxazole derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic aromatic substitution reaction.

    Formation of the Final Compound: The final step involves coupling the intermediate with N-(3,5-dimethylphenyl)acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic components may contribute to the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-({2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,5-dimethylphenyl)-2-({2-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide
  • **N-(3,5-dimethylphenyl)-2-({2-(4-bromophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide
  • **N-(3,5-dimethylphenyl)-2-({2-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide

Uniqueness

The presence of the fluorophenyl group in N-(3,5-dimethylphenyl)-2-({2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}sulfanyl)acetamide distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity to molecular targets, making it potentially more effective in certain applications.

Properties

Molecular Formula

C26H23FN2O4S2

Molecular Weight

510.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H23FN2O4S2/c1-16-4-10-22(11-5-16)35(31,32)25-26(33-24(29-25)19-6-8-20(27)9-7-19)34-15-23(30)28-21-13-17(2)12-18(3)14-21/h4-14H,15H2,1-3H3,(H,28,30)

InChI Key

PZLVUWGJMQYVTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC(=CC(=C4)C)C

Origin of Product

United States

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